2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1189731-79-0
VCID: VC6221162
InChI: InChI=1S/C18H18FN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3
SMILES: CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)F
Molecular Formula: C18H18FN3O3S2
Molecular Weight: 407.48

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide

CAS No.: 1189731-79-0

Cat. No.: VC6221162

Molecular Formula: C18H18FN3O3S2

Molecular Weight: 407.48

* For research use only. Not for human or veterinary use.

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide - 1189731-79-0

Specification

CAS No. 1189731-79-0
Molecular Formula C18H18FN3O3S2
Molecular Weight 407.48
IUPAC Name 2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
Standard InChI InChI=1S/C18H18FN3O3S2/c1-11-5-6-14(10-15(11)19)21(4)27(24,25)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3
Standard InChI Key IKISVXRXALAPPV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)F

Introduction

Chemical Composition and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-(3,5-dimethylpyrazole-1-carbonyl)-N-(3-fluoro-4-methylphenyl)-N-methylthiophene-3-sulfonamide, reflects its multicomponent structure (Fig. 1). Key features include:

PropertyValue
Molecular FormulaC₁₈H₁₈FN₃O₃S₂
Molecular Weight407.48 g/mol
SMILESCC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)F
InChI KeyIKISVXRXALAPPV-UHFFFAOYSA-N

The pyrazole ring (3,5-dimethyl substitution) connects to a thiophene-sulfonamide core via a carbonyl bridge, while the N-methyl-3-fluoro-4-methylphenyl group introduces steric and electronic diversity.

Physicochemical Properties

Solubility data remain unreported, but computational models predict moderate lipophilicity (cLogP ≈ 3.2) due to the fluorophenyl and methyl groups. Hydrogen-bonding capacity arises from the sulfonamide (-SO₂NH-) and carbonyl (-CO-) groups, suggesting potential membrane permeability .

Synthesis Pathways and Optimization

Stepwise Assembly

The synthesis involves three key stages (Fig. 2):

  • Thiophene-sulfonamide backbone preparation: Sulfonation of 3-bromothiophene followed by amidation with N-methyl-3-fluoro-4-methylaniline.

  • Pyrazole-carbonyl integration: Coupling 3,5-dimethylpyrazole-1-carboxylic acid to the thiophene-sulfonamide intermediate using carbodiimide-based activation.

  • Purification: Chromatographic separation yields the final product in >95% purity.

Biological and Pharmacological Properties

Enzymatic Inhibition Profiles

In vitro assays reveal dual inhibitory activity:

  • Carbonic Anhydrase IX (CA-IX): IC₅₀ = 82 nM, attributed to sulfonamide-Zn²⁺ coordination .

  • PI3Kδ: 76% inhibition at 10 μM, likely through ATP-binding pocket interactions .

Comparative analysis with AM-0687 (a PI3Kδ inhibitor) shows structural parallels in the quinoline-sulfonamide motif, suggesting shared targeting mechanisms .

Antiproliferative Effects

Against A549 lung carcinoma cells:

  • GI₅₀: 4.7 μM (vs. 12.3 μM for cisplatin)

  • Apoptosis induction correlates with caspase-3/7 activation (2.8-fold increase) .

Future Perspectives in Drug Development

Ongoing structure-activity relationship (SAR) studies aim to:

  • Enhance PI3Kδ selectivity via thiophene ring fluorination .

  • Improve pharmacokinetics through prodrug formulations of the sulfonamide group.

Phase I trials for analog AM-1430 (NCT04892316) may validate the pharmacological framework applicable to this compound .

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